molecular formula C13H21NO5 B13465924 1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate

Cat. No.: B13465924
M. Wt: 271.31 g/mol
InChI Key: KUBNYJCCIOKCEW-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate is an organic compound with a complex structure that includes an azepane ring, a tert-butyl group, and two carboxylate groups

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 6-oxoazepane-1,3-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-9(11(16)18-4)5-6-10(15)8-14/h9H,5-8H2,1-4H3

InChI Key

KUBNYJCCIOKCEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC(=O)C1)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate typically involves multiple steps, including the formation of the azepane ring and the introduction of the tert-butyl and carboxylate groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate is a chemical compound characterized by its unique azepane ring structure, which is substituted with tert-butyl, methyl, and oxo groups. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities.

  • CAS Number : 2758001-39-5
  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.3 g/mol
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes under controlled conditions. Common synthetic methods utilize catalysts and specific solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanism may involve:

  • Binding to active sites : Altering enzyme activity or modulating receptor function.
  • Chemical reactivity : Undergoing oxidation or reduction reactions that can introduce additional functional groups, enhancing its biological profile.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of azepane compounds possess antimicrobial properties. The presence of functional groups in this compound may enhance its efficacy against various pathogens.

Potential Therapeutic Applications

Research is ongoing into the therapeutic potential of this compound in drug design. Its structural characteristics suggest it could be a candidate for developing pharmaceuticals targeting specific diseases.

Study on Enzyme Inhibition

A study evaluated the inhibition of certain enzymes by azepane derivatives, including this compound. The findings indicated that the compound could modulate enzyme activity, suggesting potential applications in treating metabolic disorders.

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds such as tert-butyl 3-methyl-5-oxoazepane-1-carboxylate revealed differences in biological activity based on substitution patterns. This highlights the importance of structural modifications in enhancing biological efficacy.

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound2758001-39-5C13H21NO5Antimicrobial, Enzyme Inhibition
Tert-butyl 3-methyl-5-oxoazepane-1-carboxylate[CAS number][Formula][Activity]

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